REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:5][C:4]2([CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]2)[CH2:3]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:37][C:38]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[C:41](O)=[CH:40][CH:39]=1.N(C(OCC)=O)=NC(OCC)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[ClH:37].[Cl:37][C:38]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[C:41]([O:1][CH:2]2[CH2:3][C:4]3([CH2:6][CH2:7][NH:8][CH2:9][CH2:10]3)[CH2:5]2)=[CH:40][CH:39]=1 |f:4.5,7.8|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.888 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=CC=CC=C12)O
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
0.794 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The medium is stirred for 14 hrs at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases are washed once with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
10 ml (40 mmoles) of a 4N solution of hydrochloric acid in dioxan are added slowly
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hrs at ambient temperature
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the medium is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with ethyl acetate
|
Type
|
ADDITION
|
Details
|
then slowly basified to pH 10 by addition of 35% caustic soda solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
washed once with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C2=CC=CC=C12)OC1CC2(C1)CCNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |